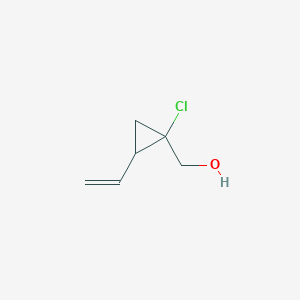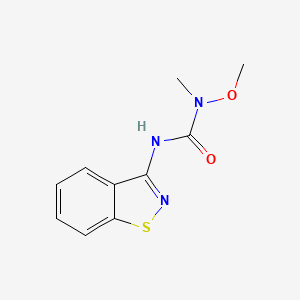
3-(1,2-Benzothiazol-3-yl)-1-methoxy-1-methylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,2-Benzothiazol-3-yl)-1-methoxy-1-methylurea is a heterocyclic compound that features a benzothiazole ring Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2-Benzothiazol-3-yl)-1-methoxy-1-methylurea typically involves the reaction of 1,2-benzothiazole with appropriate reagents to introduce the methoxy and methylurea groups. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
3-(1,2-Benzothiazol-3-yl)-1-methoxy-1-methylurea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce different functional groups onto the benzothiazole ring .
Aplicaciones Científicas De Investigación
3-(1,2-Benzothiazol-3-yl)-1-methoxy-1-methylurea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 3-(1,2-Benzothiazol-3-yl)-1-methoxy-1-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can interact with biological macromolecules, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide: Used as a Kv1.3 ion channel blocker .
Uniqueness
3-(1,2-Benzothiazol-3-yl)-1-methoxy-1-methylurea is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxy and methylurea groups can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .
Propiedades
Número CAS |
104121-53-1 |
|---|---|
Fórmula molecular |
C10H11N3O2S |
Peso molecular |
237.28 g/mol |
Nombre IUPAC |
3-(1,2-benzothiazol-3-yl)-1-methoxy-1-methylurea |
InChI |
InChI=1S/C10H11N3O2S/c1-13(15-2)10(14)11-9-7-5-3-4-6-8(7)16-12-9/h3-6H,1-2H3,(H,11,12,14) |
Clave InChI |
BBNINZSRHVHUTL-UHFFFAOYSA-N |
SMILES canónico |
CN(C(=O)NC1=NSC2=CC=CC=C21)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



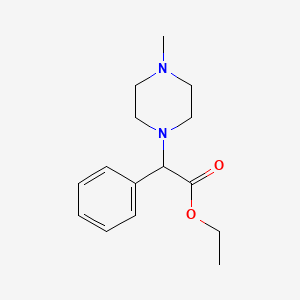

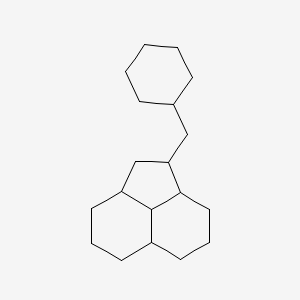
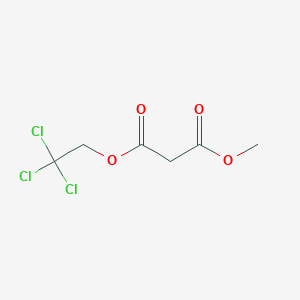

![2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1,3-benzothiazole](/img/structure/B14342042.png)
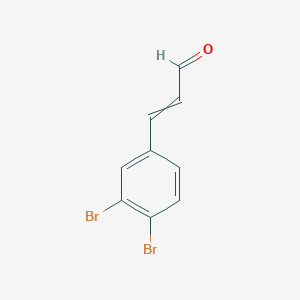

![2-[(4-Bromobutoxy)methyl]oxirane](/img/structure/B14342052.png)
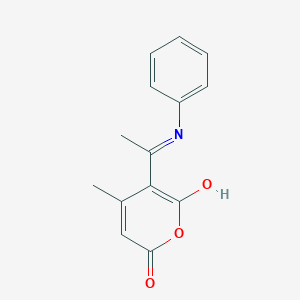

![[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]carbamic acid](/img/structure/B14342083.png)
